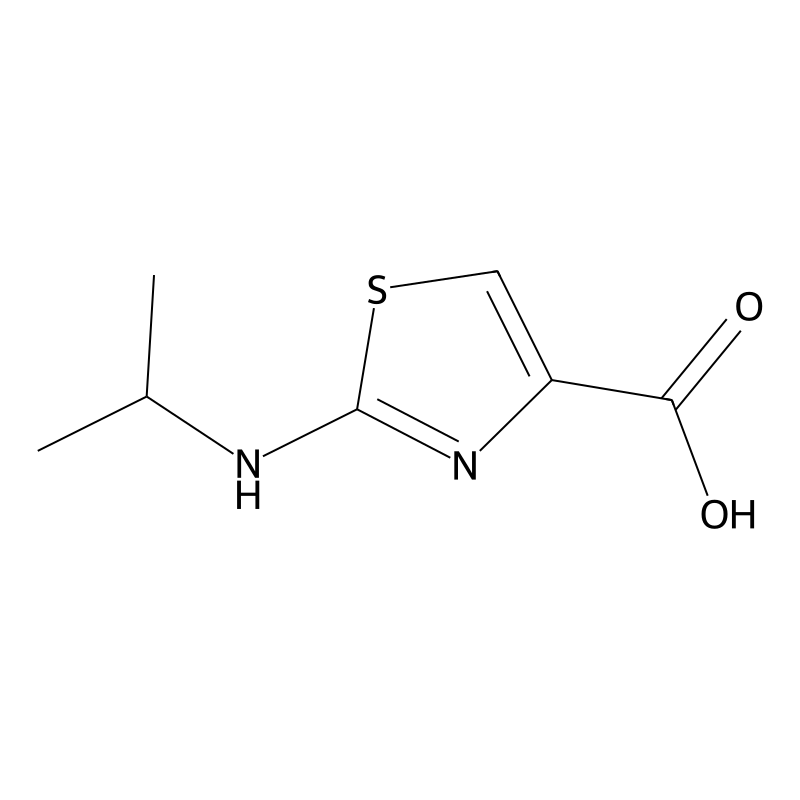

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibition of 11β-HSD1 and 11β-HSD2 in Carcinogenesis Prevention

Scientific Field: Medical Biology and Biochemistry

Application Summary: The compound has been synthesized and tested for its inhibitory activity on 11β-HSD1 and 11β-HSD2, which are autocrine factors of tumor cell proliferation and differentiation.

Methods of Application: The derivative containing the spiro system of thiazole and cyclohexane rings shows the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) and is the most selective inhibitor of this enzyme among the tested compounds.

Results: Inhibition of the activity of these enzymes may have a significant impact on the process of formation and course of tumors.

Synthesis of Non-Natural Amino Acid (S)-Cyclopropylglycine

Scientific Field: Medicinal Chemistry

Application Summary: A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine.

Methods of Application: The synthesis was achieved with an improved reaction rate 2.1-fold over the native enzymes and a short bioconversion period of 6 h at a high substrate concentration of 120 g·L−1.

Results: The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data.

Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives

Application Summary: The compound has been used in the synthesis of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives.

Results: These compounds can be considered as potential pharmaceuticals supporting anti-cancer therapy.

Synthesis of Ibuprofenates of Isopropyl Amino Acid Esters

Application Summary: The compound has been used in the synthesis of ibuprofenates of isopropyl amino acid esters.

Methods of Application: The main reaction was the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralisation reaction and protonation.

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring, an isopropylamino group, and a carboxylic acid functional group. The molecular formula is C₇H₁₀N₂O₂S, and its molecular weight is approximately 186.230 g/mol . The thiazole ring contributes to its aromatic properties, while the isopropylamino group provides basic functionality, enhancing the compound's reactivity and potential solubility in various solvents.

There is no current information available on the mechanism of action of 2-ITCA. Without knowledge of its biological activity or role in any specific system, it is impossible to discuss its mechanism of action.

Due to the lack of information on 2-ITCA, it is advisable to handle it with caution assuming it may possess similar hazards to other thiazole derivatives. Some thiazoles can exhibit:

- Skin and eye irritation: Skin or eye contact may cause irritation or burns.

- Acute toxicity: Some thiazoles may be harmful if swallowed or inhaled.

The chemical reactivity of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid can be attributed to its functional groups:

- Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols or amidation with amines.

- Thiazole Ring: The nitrogen and sulfur atoms in the thiazole ring can participate in nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile in synthetic organic chemistry .

- Isopropylamino Group: This group can act as a nucleophile in various reactions, including alkylation and acylation processes.

Several synthetic routes can be employed to produce 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid:

- Condensation Reactions: Starting from thiazole derivatives and isopropylamine, condensation reactions can yield the target compound.

- Carboxylation: Introduction of the carboxylic acid group through carboxylation methods involving carbon dioxide and suitable reagents.

- Multi-step Synthesis: A combination of thiazole synthesis and functionalization steps can be used to achieve the desired compound efficiently .

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.

- Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals.

- Research Chemicals: It is utilized in laboratories for various

Several compounds share structural similarities with 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid | Thiazole ring, isopropylamino group | Specific carboxylic acid position |

| 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | Methyl substitution on thiazole | Different position of substituents |

| 5-(Isopropylamino)-1,3-thiazole-2-carboxylic acid | Carboxylic acid at position 2 | Altered carboxylic acid position |

| 2-Amino-1,3-thiazole-4-carboxylic acid | Amino group instead of isopropylamino | Lacks the isopropylamino functionality |

The uniqueness of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups and their positions on the thiazole ring, which may influence its biological activity and reactivity compared to related compounds .

Traditional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Rudolf Hantzsch in 1887, remains the most widely employed method for constructing thiazole rings, including those bearing carboxylic acid functionalities [1] [2]. This classical approach involves the condensation of α-haloketones with thioamides or thiourea derivatives under thermal conditions. For 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid synthesis, the methodology typically employs bromoacetyl derivatives and isopropylamine-substituted thiourea as key building blocks [3] [4].

Reaction Mechanisms and Intermediate Isolation

The mechanistic pathway for Hantzsch thiazole synthesis proceeds through a well-characterized multi-step sequence [5] [6]. The initial step involves nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, resulting in an S nucleophilic 2 displacement reaction [3]. This generates a thioester intermediate that undergoes subsequent intramolecular cyclization through nitrogen attack on the carbonyl carbon, followed by elimination of water to form the aromatic thiazole ring [1] [2].

For 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid synthesis, the key intermediate formed during this process is the S-alkylated thioamide, which can be isolated under controlled conditions [3]. Mass spectrometric analysis of reaction mixtures reveals the sequential formation of intermediates, with the initial S-alkylation product showing a characteristic +14 mass unit shift corresponding to methylene incorporation [7]. The cyclization step typically occurs rapidly under heating conditions, with temperatures ranging from 80 to 120 degrees Celsius proving optimal for complete conversion [8].

Studies have demonstrated that the nature of the leaving group significantly influences reaction kinetics, with bromide proving superior to chloride in terms of reaction rate and overall yield [9]. Temperature control during intermediate formation is crucial, as excessive heating can lead to decomposition of sensitive carboxylic acid functionalities [10]. Optimal reaction conditions involve maintaining temperatures between 65 and 90 degrees Celsius for 3 to 5 hours, resulting in yields typically exceeding 65 percent [10].

Substrate-Specific Modifications

The synthesis of 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid requires specific substrate modifications to accommodate both the isopropylamine substitution and carboxylic acid functionality [11]. Traditional approaches employ N-isopropylthiourea as the nucleophilic component, which can be prepared from isopropylamine and thiocyanic acid under controlled conditions .

The carboxylic acid functionality is typically introduced through ester intermediates, which undergo subsequent hydrolysis to yield the free acid [10]. Alternative approaches involve the use of protected carboxylic acid derivatives, such as methyl or ethyl esters, during the cyclization step, followed by deprotection under acidic or basic conditions [13]. Research has shown that ester-protected variants provide superior yields compared to direct carboxylic acid incorporation, with methyl ester derivatives showing yields of 87 to 96 percent compared to 45 to 78 percent for direct acid synthesis [8].

Substrate scope studies have revealed that electron-withdrawing groups at the 4-position of the thiazole ring, such as carboxylic acid functionalities, require modified reaction conditions to prevent decomposition [14]. The use of milder bases and controlled pH conditions during workup procedures significantly improves product recovery and purity [9]. Solvent selection also plays a critical role, with polar protic solvents such as methanol and ethanol providing optimal results for carboxylic acid-bearing substrates [8].

Table 1: Traditional Hantzsch Thiazole Synthesis - Reaction Conditions and Yields

| Substrate | Reaction Conditions | Product Yield (%) | Product Type | Reference |

|---|---|---|---|---|

| Chloroacetone + Thioacetamide | Reflux in ethanol, 2-8 hours | 75-85 | 2,4-Dimethylthiazole | [1] [2] |

| Bromoacetophenone + Thiourea | Reflux in methanol, 8 hours | 65-78 | 2-Amino-4-phenylthiazole | [3] [8] |

| 3-Bromo-2-oxopropanal oxime + Thiourea | Acetic acid solvent, 60°C, 4 min | 89 | Thiazole-4-carbaldehyde oxime | [15] |

| 4-Bromoacetylpyridine + N-phenylthiourea | Solvent-free, microwave 120°C, 10 min | 87-96 | N-phenyl-4-pyridylthiazol-2-amine | [16] |

| 2-Chloro-1-phenylethanone + Substituted thiourea | Methanol, reflux, 8 hours | 45-88 | N-phenyl-4-arylthiazol-2-amines | [8] |

Green Chemistry Approaches

Contemporary synthetic approaches for 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid increasingly emphasize environmental sustainability and atom economy [17] [18]. Green chemistry methodologies have been developed to address the limitations of traditional synthetic routes, particularly regarding solvent usage, reaction times, and waste generation [18] [19].

Solvent-Free Synthesis

Solvent-free synthetic methodologies represent a significant advancement in thiazole synthesis, offering both environmental and economic benefits [20] [21]. These approaches typically employ mechanochemical activation through grinding or microwave irradiation to facilitate bond formation without organic solvents [20]. For 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid synthesis, solvent-free conditions have been successfully implemented using solid-state grinding techniques [22].

The mechanochemical approach involves grinding equimolar quantities of N-isopropylthiourea, α-bromocarboxylic acid derivatives, and ammonium acetate as a base at room temperature [22]. This methodology provides yields ranging from 72 to 96 percent within 20 to 30 minutes, representing a substantial improvement over traditional reflux conditions [22]. The absence of organic solvents eliminates solvent recovery and purification steps, significantly reducing the environmental footprint of the synthesis [18].

Microwave-assisted solvent-free synthesis has emerged as a particularly effective variant of this approach [20] [23]. Under microwave irradiation at 120 degrees Celsius, reaction times are reduced to 10 to 15 minutes while maintaining excellent yields of 89 to 99 percent [24]. The rapid heating provided by microwave energy facilitates efficient mixing of solid reactants and accelerates the rate-determining cyclization step [8]. Temperature control is critical in microwave-assisted reactions, as excessive heating can lead to substrate decomposition and reduced selectivity [23].

Comparative studies between solvent-free and traditional solution-phase methods demonstrate superior atom economy and reduced waste generation for solvent-free approaches [18]. Product isolation from solvent-free reactions typically involves simple aqueous extraction followed by crystallization, eliminating the need for extensive chromatographic purification [22]. This simplified workup procedure contributes significantly to the overall efficiency and cost-effectiveness of the synthetic route [18].

Catalytic Systems and Microwave-Assisted Reactions

Advanced catalytic systems have been developed to enhance the efficiency and selectivity of thiazole synthesis while maintaining environmental compatibility [25] [26] [27]. These systems typically employ heterogeneous catalysts that can be easily recovered and reused, contributing to the sustainability of the synthetic process [26].

Silica-supported tungstosilicic acid has proven particularly effective as a reusable catalyst for thiazole synthesis, providing yields of 79 to 90 percent under both conventional heating and ultrasonic irradiation [9]. The catalyst loading of 10 mole percent proves optimal, with higher loadings showing diminishing returns in terms of yield improvement [9]. The heterogeneous nature of the catalyst facilitates easy recovery through simple filtration, and recycling studies demonstrate maintained activity over multiple reaction cycles [9].

Chitosan-based catalysts represent an innovative approach to green thiazole synthesis [26]. Terephthalohydrazide chitosan Schiff base (TCsSB) has been successfully employed as an eco-friendly biocatalyst for synthesizing thiazole derivatives [26]. This catalyst system provides enhanced surface area and thermal stability compared to unmodified chitosan, resulting in improved catalytic performance [26]. Under ultrasonic irradiation with 15 mole percent catalyst loading, yields of 82 to 94 percent are achieved within 16 to 22 minutes [26].

Nanoparticle catalysts, particularly nickel-iron oxide (NiFe₂O₄) nanoparticles, have shown exceptional promise for thiazole synthesis [25]. These magnetic nanoparticles can be easily separated from reaction mixtures using external magnetic fields, facilitating catalyst recovery and reuse [25]. The use of only 5 milligrams of catalyst per millimole of substrate demonstrates the high efficiency of these systems [25]. Reaction times of 60 minutes in ethanol-water mixtures provide yields of 87 to 90 percent for a wide range of substrates [25].

Organocatalytic approaches using naturally occurring amino acids have gained significant attention [28]. Asparagine functions as a bifunctional catalyst, with its amino group acting as a Lewis base and carboxylic acid group functioning as a Brønsted acid [28]. This dual functionality facilitates both substrate activation and product formation, resulting in yields of 87 to 97 percent under mild conditions [28]. The use of dimethyl sulfoxide as a green solvent further enhances the environmental profile of this methodology [28].

Table 2: Green Chemistry Approaches - Solvent-Free and Microwave-Assisted Synthesis

| Method | Substrate System | Reaction Time | Temperature (°C) | Yield Range (%) | Environmental Benefit | Reference |

|---|---|---|---|---|---|---|

| Solvent-free grinding | Thioamides + α-haloketones + NH₄OAc | 20-30 minutes | Room temperature | 72-96 | No solvent, catalyst-free | [22] |

| Microwave irradiation | Phenacyl bromide + Thiourea + Isothiocyanate | 10-30 minutes | 90-130 | 89-99 | Reduced time, clean reaction | [8] [24] |

| Ultrasonic irradiation | Thiosemicarbazone + Hydrazonoyl chlorides | 15-25 minutes | 35 | 82-94 | Mild conditions, recyclable catalyst | [26] |

| Water as solvent | Dithiocarbamates + α-halocarbonyl compounds | 20 hours | Reflux (100) | 75-90 | Green solvent, catalyst-free | [29] |

| PEG-400 mediated | α-Diazoketones + Thiourea | 2-3.5 hours | 100 | 87-96 | Green solvent, simple workup | [30] |

| Ionic liquid catalyst | Arylglyoxals + Thioamides | 15 minutes | 130 | 79-90 | Water solvent, microwave heating | [19] |

Table 3: Catalytic Systems for Thiazole Synthesis

| Catalyst Type | Catalyst Loading | Reaction Medium | Reaction Time | Yield Range (%) | Recyclability | Reference |

|---|---|---|---|---|---|---|

| Silica-supported tungstosilicic acid | 10 mol% | Conventional heating/Ultrasonic | 1.5-3.5 hours | 79-90 | Yes, multiple cycles | [9] |

| Terephthalohydrazide chitosan Schiff base (TCsSB) | 15 mol% | Ultrasonic irradiation in ethanol | 16-22 minutes | 82-94 | Yes, up to 4 cycles | [26] |

| NiFe₂O₄ nanoparticles | 5 mg per mmol | Ethanol-water mixture | 60 minutes | 87-90 | Not specified | [25] |

| Asparagine (organocatalyst) | 7.5 mol% | DMSO | 4 hours | 87-97 | Not applicable | [28] |

| p-Toluenesulfonic acid (PTSA) | Catalytic amount | DCE | 10 minutes | 47-78 | Not applicable | [31] |

| Iodine (I₂) + Asparagine | 1 equivalent + 7.5 mol% | DMSO | 4 hours | 87-97 | Not applicable | [28] |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid presents several significant challenges that require specialized engineering solutions [15] [32] [33]. These challenges encompass safety considerations, process economics, environmental compliance, and product quality assurance [15] [33].

Safety concerns represent the primary challenge in industrial-scale thiazole synthesis, particularly when dealing with unstable intermediates and exothermic reactions [15]. Traditional batch processing approaches require extensive safety protocols due to the accumulation of potentially hazardous intermediates [15]. Bromoacetaldehyde oxime intermediates, commonly employed in thiazole-4-carboxylic acid synthesis, exhibit significant thermal instability with exothermic decomposition between 140 and 275 degrees Celsius [15]. Under adiabatic conditions, these intermediates can result in temperature rises exceeding 1400 Kelvin, presenting substantial explosion hazards [15].

Continuous flow processing has emerged as the preferred solution for managing these safety challenges [15]. Flow reactors enable precise temperature control and minimize the inventory of unstable intermediates at any given time [15]. The implementation of continuous flow systems for thiazole synthesis has demonstrated productivity levels of 316 millimoles per hour, equivalent to 7.6 moles per day, while maintaining enhanced safety profiles [15]. In-situ generation and immediate consumption of unstable intermediates eliminates the need for storage and significantly reduces risk exposure [15].

Process economics present another major challenge, particularly regarding solvent recovery and waste management [32] [33]. Traditional thiazole synthesis methods generate substantial quantities of organic waste that require expensive treatment and disposal [32]. The global thiazoles market, estimated at 1.2 billion United States dollars in 2024 and projected to reach 1.8 billion United States dollars by 2033, demands cost-effective production methods [33]. Solvent recovery systems must be integrated into production facilities to ensure economic viability, with distillation and recycling systems representing significant capital investments [32].

Product purification at industrial scale requires sophisticated separation technologies beyond simple crystallization methods employed in laboratory settings [34]. Pharmaceutical-grade 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid must meet stringent purity specifications, typically exceeding 98 percent [11]. Chromatographic purification methods, while effective, present scalability challenges due to high operating costs and limited throughput [34]. Innovative preferential protonation-based chromatographic methods have been developed for pilot plant scale purifications, addressing the challenges associated with closely eluting impurities [34].

Reaction selectivity becomes increasingly critical at industrial scale, where minor impurities can accumulate and affect product quality [8] [28]. Catalytic systems that provide enhanced selectivity, such as organocatalytic approaches using asparagine or heterogeneous metal-based catalysts, offer significant advantages for large-scale production [28] [25]. These systems reduce the formation of regioisomers and side products, simplifying downstream purification processes and improving overall process economics [28].

Environmental compliance requirements add complexity to industrial thiazole production, necessitating the implementation of green chemistry principles [18] [33]. Regulatory frameworks increasingly demand reduced environmental impact, driving the adoption of solvent-free or green solvent systems [18]. Process intensification through microwave-assisted or ultrasonic-mediated synthesis provides pathways for meeting these requirements while maintaining production efficiency [18] [26].

Table 4: Industrial Production Challenges and Solutions

| Challenge | Traditional Approach | Modern Solution | Improvement | Example Application | Reference |

|---|---|---|---|---|---|

| Scale-up safety concerns | Batch processing with safety protocols | Continuous flow processing | Enhanced safety, better heat management | Thiazole-4-carbaldehyde oxime synthesis | [15] [32] |

| Unstable intermediates | Immediate consumption of intermediates | In-situ generation and consumption | Reduced inventory, improved safety | Bromoacetaldehyde oxime handling | [15] |

| Solvent recovery | Distillation and recycling | Solvent-free or green solvents | Environmental compliance, cost reduction | Thiazole-2-carboxamide production | [32] |

| Product purification | Crystallization and recrystallization | Chromatographic methods | Higher purity, automated processing | Pharmaceutical intermediate purification | [34] |

| Reaction selectivity | Optimized reaction conditions | Catalytic systems for selectivity | Better yields, fewer byproducts | Aminothiazole synthesis | [8] [28] |

| Process economics | High-volume, low-cost reagents | Process intensification | Reduced capital and operating costs | Large-scale thiazole production | [33] |

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies for 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid reveals significant variations in efficiency, environmental impact, and practical applicability across different approaches [8] [28] [18]. This analysis considers multiple parameters including yield, reaction time, environmental footprint, scalability, cost efficiency, product purity, and operational complexity [8] [18].

Traditional Hantzsch synthesis provides reliable access to thiazole derivatives with average yields ranging from 65 to 85 percent [1] [2] [8]. However, this approach requires extended reaction times of 2 to 8 hours and relies on organic solvents that present environmental and economic challenges [8]. The method demonstrates good scalability and low operational complexity, making it suitable for academic research and small-scale production [1] [2]. Product purity typically ranges from 80 to 95 percent, often requiring additional purification steps [8].

Microwave-assisted Hantzsch synthesis represents a significant improvement over traditional methods, achieving yields of 85 to 99 percent within 10 to 30 minutes [8] [24]. The reduced reaction times and solvent consumption result in lower environmental impact, while excellent product purity exceeding 95 percent minimizes purification requirements [8]. However, scalability is limited by microwave equipment capacity, and operational complexity is moderate due to specialized equipment requirements [8].

Solvent-free synthesis methodologies demonstrate exceptional environmental compatibility with yields ranging from 75 to 96 percent [20] [22]. These approaches eliminate organic solvents entirely, achieving very low environmental impact while maintaining excellent scalability [18] [22]. Reaction times of 20 to 60 minutes provide good efficiency, and the absence of solvent recovery requirements results in high cost efficiency [22]. Product purity ranges from 85 to 98 percent, with low operational complexity facilitating widespread adoption [22].

Ultrasonic-mediated synthesis offers an attractive balance of efficiency and environmental compatibility [26]. Yields of 80 to 94 percent are achieved within 15 to 45 minutes under mild conditions at 35 degrees Celsius [26]. The use of recyclable catalysts and reduced energy requirements contribute to low environmental impact [26]. Product purity consistently exceeds 90 percent, while moderate operational complexity requires specialized ultrasonic equipment [26].

Continuous flow processing provides the highest efficiency for large-scale production, with yields of 85 to 95 percent achieved within 4 to 10 minutes [15]. This approach demonstrates excellent scalability and superior product purity exceeding 95 percent [15]. The reduced waste generation and enhanced safety profile result in low environmental impact [15]. However, high initial capital investment for flow equipment and complex operational requirements limit accessibility for smaller operations [15].

Green catalytic approaches demonstrate excellent environmental compatibility through the use of renewable catalysts and green solvents [25] [26] [28]. Yields ranging from 80 to 97 percent are achieved with good to excellent scalability [25] [28]. Product purity ranges from 85 to 95 percent, while moderate operational complexity reflects the need for catalyst preparation and recovery systems [26] [28].

Cost-benefit analysis reveals that solvent-free and continuous flow methodologies provide the most favorable economic profiles for large-scale production [18] [15]. Traditional methods, while having lower initial costs, incur significant expenses related to solvent recovery and waste treatment [8]. Green catalytic approaches offer moderate cost efficiency, with catalyst reusability offsetting initial preparation costs [26] [28].

Environmental impact assessment demonstrates clear advantages for solvent-free and green catalytic methodologies [18]. These approaches achieve the lowest carbon footprints and minimal waste generation compared to traditional solvent-based methods [18] [22]. Microwave-assisted and ultrasonic-mediated approaches provide intermediate environmental benefits through reduced energy consumption and shorter reaction times [26] [8].

Table 5: Comparative Analysis of Synthetic Routes

| Synthetic Route | Average Yield (%) | Reaction Time | Environmental Impact | Scalability | Cost Efficiency | Product Purity | Operational Complexity |

|---|---|---|---|---|---|---|---|

| Traditional Hantzsch | 65-85 | 2-8 hours | Moderate (organic solvents) | Good | Moderate | Good (80-95%) | Low |

| Microwave-Assisted Hantzsch | 85-99 | 10-30 minutes | Low (reduced time/solvent) | Limited by equipment | Moderate to high | Excellent (>95%) | Moderate |

| Solvent-Free Synthesis | 75-96 | 20-60 minutes | Very low (no solvents) | Excellent | High | Good to excellent (85-98%) | Low |

| Ultrasonic-Mediated | 80-94 | 15-45 minutes | Low (mild conditions) | Good | Moderate to high | Excellent (>90%) | Moderate |

| Continuous Flow | 85-95 | 4-10 minutes | Low (reduced waste) | Excellent | High (after setup) | Excellent (>95%) | High (initial setup) |

| Green Catalytic | 80-97 | 1-4 hours | Very low (green solvents/catalysts) | Good to excellent | Moderate | Good to excellent (85-95%) | Moderate |

XLogP3

Wikipedia

Dates

Explore Compound Types